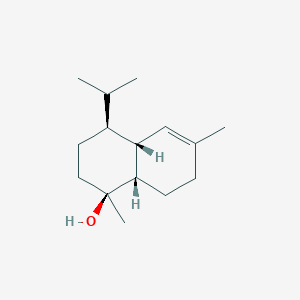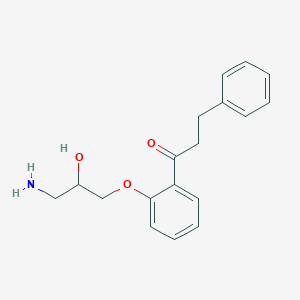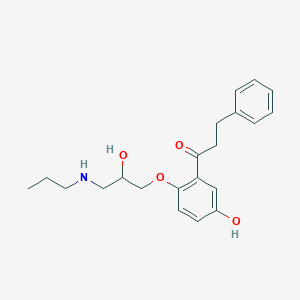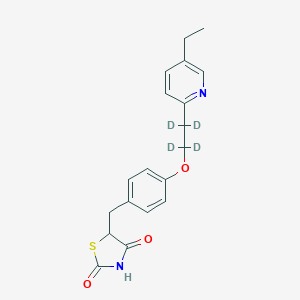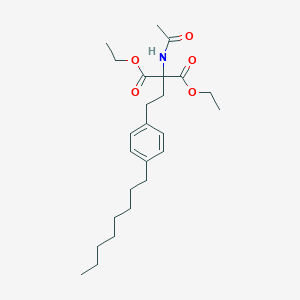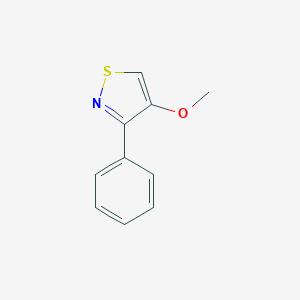
4-Methoxy-3-phenylisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-phenylisothiazole is a heterocyclic organic compound with the chemical formula C9H8N2OS. It is a yellowish-brown crystalline solid with a melting point of 76-78°C. This compound has gained considerable attention in scientific research due to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-phenylisothiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 4-Methoxy-3-phenylisothiazole can modulate various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have anti-inflammatory effects by modulating the production of inflammatory cytokines. Furthermore, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methoxy-3-phenylisothiazole in lab experiments is its diverse biological activities. It can be used in various assays to study its antimicrobial, antitumor, and anti-inflammatory activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-Methoxy-3-phenylisothiazole. One of the potential areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to investigate its mechanism of action and potential therapeutic applications in this area. Additionally, studies are needed to investigate its potential use as an antimicrobial agent and its efficacy in combination with other drugs.
Métodos De Síntesis
The synthesis of 4-Methoxy-3-phenylisothiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-mercaptoaniline with benzaldehyde in the presence of acetic acid and copper acetate. This reaction leads to the formation of 4-Methoxy-3-phenylisothiazole with a yield of approximately 70-80%.
Aplicaciones Científicas De Investigación
4-Methoxy-3-phenylisothiazole has been extensively studied for its biological activities and potential therapeutic applications. Several studies have reported its antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have a neuroprotective effect and potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
19574-25-5 |
|---|---|
Nombre del producto |
4-Methoxy-3-phenylisothiazole |
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
4-methoxy-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-7-13-11-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
HIMLHVMWZAUZDW-UHFFFAOYSA-N |
SMILES |
COC1=CSN=C1C2=CC=CC=C2 |
SMILES canónico |
COC1=CSN=C1C2=CC=CC=C2 |
Sinónimos |
4-Methoxy-3-phenylisothiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



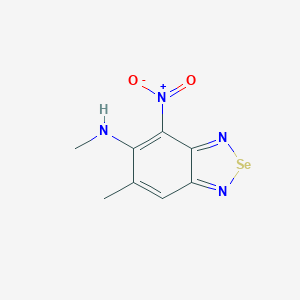
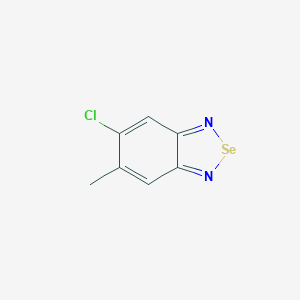
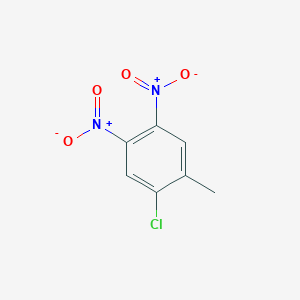
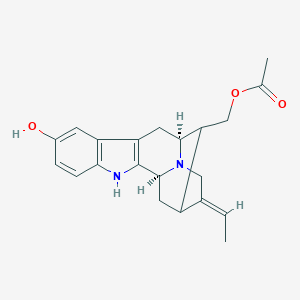
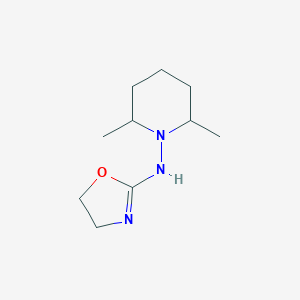
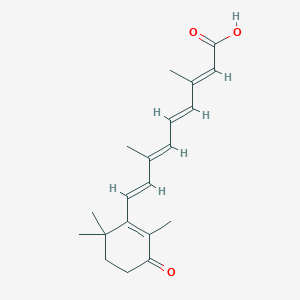
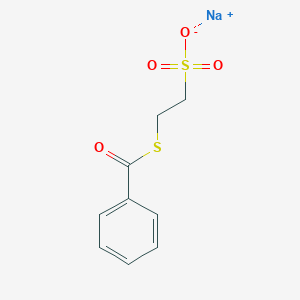
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)
